molecular formula C17H22O6S B2762671 1,3-DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(THIOPHEN-3-YL)CYCLOHEXANE-1,3-DICARBOXYLATE CAS No. 1448052-83-2

1,3-DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(THIOPHEN-3-YL)CYCLOHEXANE-1,3-DICARBOXYLATE

Cat. No.: B2762671
CAS No.: 1448052-83-2
M. Wt: 354.42
InChI Key: GWLPVDHIZACNEG-UHFFFAOYSA-N
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Description

1,3-DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(THIOPHEN-3-YL)CYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a molecular formula of C17H22O6S This compound is characterized by the presence of a thiophene ring, a cyclohexane ring, and multiple functional groups, including hydroxyl, keto, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-hydroxy-4-methyl-6-oxo-2-(thiophen-3-yl)cyclohexane-1,3-dicarboxylate typically involves the reaction of ethyl acetoacetate with thiophene-3-carbaldehyde under basic conditions. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and esterification. The reaction conditions often require the use of a base such as sodium ethoxide or potassium carbonate and an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(THIOPHEN-3-YL)CYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(THIOPHEN-3-YL)CYCLOHEXANE-1,3-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl 4-hydroxy-4-methyl-6-oxo-2-(thiophen-3-yl)cyclohexane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(THIOPHEN-3-YL)CYCLOHEXANE-1,3-DICARBOXYLATE is unique due to the presence of the thiophene ring at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

IUPAC Name

diethyl 4-hydroxy-4-methyl-6-oxo-2-thiophen-3-ylcyclohexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6S/c1-4-22-15(19)13-11(18)8-17(3,21)14(16(20)23-5-2)12(13)10-6-7-24-9-10/h6-7,9,12-14,21H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLPVDHIZACNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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